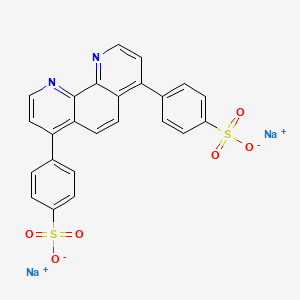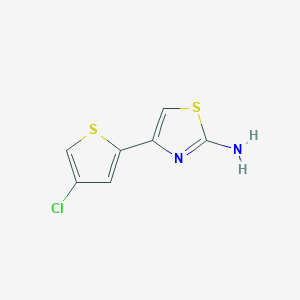
2-Thiazolamine, 4-(4-chloro-2-thienyl)-
Übersicht
Beschreibung
2-Thiazolamine, 4-(4-chloro-2-thienyl)-: is an organic compound with the molecular formula C7H5ClN2S2 and a molecular weight of 216.71 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a 4-chloro-2-thienyl group. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Wirkmechanismus
Target of Action
The primary target of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- is the thrombopoietin receptor (TPO-R) . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
2-Thiazolamine, 4-(4-chloro-2-thienyl)- acts as an agonist to the TPO-R . By binding to this receptor, it stimulates the production of platelets, thereby increasing the platelet count in the blood .
Biochemical Pathways
The activation of the TPO-R by 2-Thiazolamine, 4-(4-chloro-2-thienyl)- triggers a cascade of downstream effects in the JAK-STAT signaling pathway . This pathway is involved in cell proliferation and differentiation, leading to the production of platelets .
Result of Action
The primary result of the action of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- is an increase in the platelet count in the blood . This can be beneficial in conditions where platelet count is low, such as chemotherapy-induced thrombocytopenia (CIT) and chronic liver disease thrombocytopenia (CLDT) .
Action Environment
The action, efficacy, and stability of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid the formation of dust and aerosols . Moreover, it should be stored properly to maintain its stability .
Biochemische Analyse
Biochemical Properties
The role of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- in biochemical reactions is not fully understood due to limited available information. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 395.3±27.0 °C and a density of 1.535±0.06 g/cm3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- typically involves the following steps :
Bromination: Bromine is added to an ether solution of 4-chloro-2-acetylthiophene under ice cooling. The mixture is stirred at room temperature for 2 hours to obtain a brominated compound.
Thiazole Formation: Thiourea is added to an ethanol solution of the brominated compound at room temperature. The mixture is stirred overnight at 80°C to obtain 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thiazolamine, 4-(4-chloro-2-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the thiazole and thiophene rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiazolamine, 4-(4-chloro-2-thienyl)- has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-(4-chlorothiophen-2-yl)thiazole
- 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine
- 2-Thiazolamine, 4-(4-chloro-2-thienyl)-
Comparison: 2-Thiazolamine, 4-(4-chloro-2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPGSKGPGBYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629909 | |
| Record name | 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570407-10-2 | |
| Record name | 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
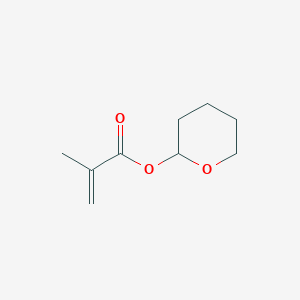
![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)
![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)
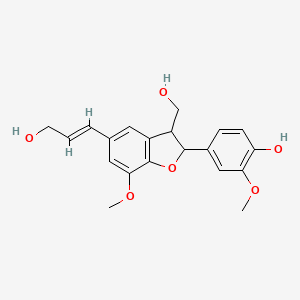
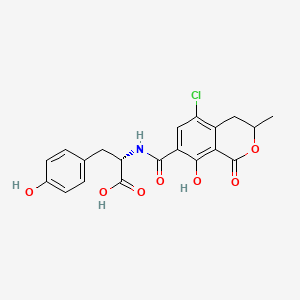
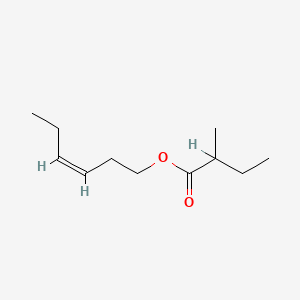

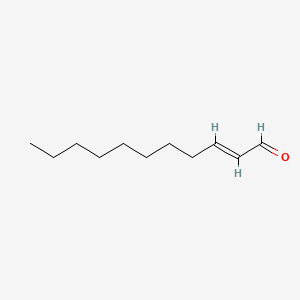
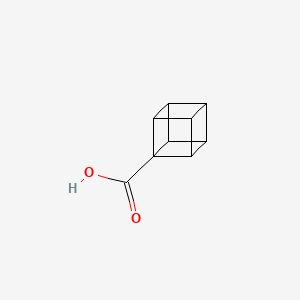
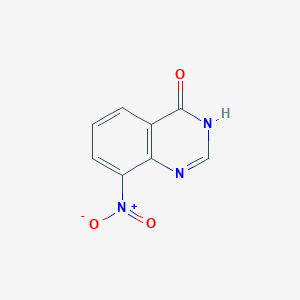
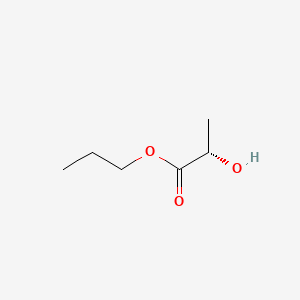
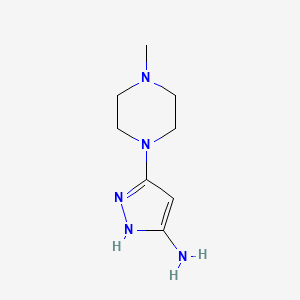
![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)
